
Magnesium;vanadium;heptachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium vanadium heptachloride is a chemical compound that consists of magnesium, vanadium, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium vanadium heptachloride typically involves the reaction of magnesium chloride with vanadium chloride under controlled conditions. One common method is the reduction of vanadium dichloride using magnesium as a reducing agent. This process involves several steps, including the preparation of vanadium tetrachloride by chlorination of partially reduced vanadium oxide-carbon briquets, rechlorination of crude vanadium tetrachloride, and thermal decomposition to vanadium trichloride. The final step involves the reduction of vanadium dichloride with magnesium to form magnesium vanadium heptachloride .
Industrial Production Methods
Industrial production of magnesium vanadium heptachloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction conditions to ensure high yields and purity of the final product. The use of advanced techniques such as arc-melting and thermal disproportionation helps in achieving high efficiencies and minimal losses during production .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium vanadium heptachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as oxygen or chlorine to convert magnesium vanadium heptachloride into higher oxidation state compounds.
Reduction: Typically involves the use of reducing agents such as hydrogen or magnesium to convert the compound into lower oxidation state products.
Substitution: Involves the replacement of chlorine atoms with other halogens or functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield vanadium metal or lower oxidation state chlorides .
Applications De Recherche Scientifique
Magnesium vanadium heptachloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biological processes.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of certain diseases and as a diagnostic tool.
Industry: Used in the production of high-purity vanadium metal and as a component in rechargeable magnesium batteries
Mécanisme D'action
The mechanism of action of magnesium vanadium heptachloride involves its interaction with molecular targets and pathways in various systems. In biological systems, it may act as a cofactor for enzymes, influencing their activity and function. In industrial applications, it serves as a catalyst, facilitating chemical reactions by lowering activation energy and increasing reaction rates .
Comparaison Avec Des Composés Similaires
Magnesium vanadium heptachloride can be compared with other similar compounds such as magnesium orthovanadate, magnesium metavanadate, and magnesium pyrovanadate. These compounds share some chemical properties but differ in their structure, solubility, and reactivity. For example, magnesium metavanadate has higher solubility in acidic solutions compared to orthovanadate and pyrovanadate, making it more suitable for certain applications .
Conclusion
Magnesium vanadium heptachloride is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial processes
Propriétés
Numéro CAS |
64176-70-1 |
|---|---|
Formule moléculaire |
Cl7MgV-5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
magnesium;vanadium;heptachloride |
InChI |
InChI=1S/7ClH.Mg.V/h7*1H;;/q;;;;;;;+2;/p-7 |
Clé InChI |
DFPFRLWBHVVQMW-UHFFFAOYSA-G |
SMILES canonique |
[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


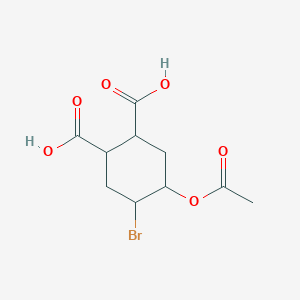
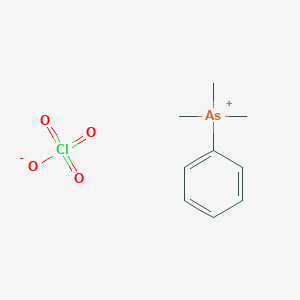
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)

![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
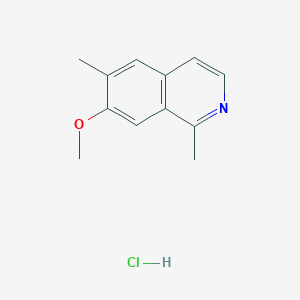
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
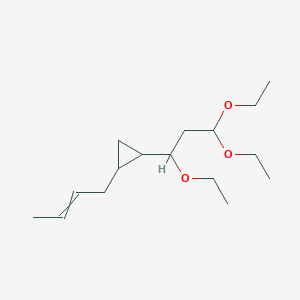
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
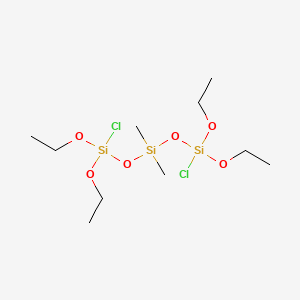
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
